molecular formula C12H15N3O3 B6286051 1-(4-Nitrobenzoyl)-1,4-diazepane CAS No. 815650-76-1

1-(4-Nitrobenzoyl)-1,4-diazepane

Cat. No.: B6286051
CAS No.: 815650-76-1
M. Wt: 249.27 g/mol
InChI Key: NUUMHTSFHGEGAZ-UHFFFAOYSA-N
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Description

Contextualization of Seven-Membered Nitrogen Heterocycles

Seven-membered heterocycles are a significant class of organic compounds characterized by a seven-atom ring containing at least one heteroatom, such as nitrogen, oxygen, or sulfur. numberanalytics.com These structures are of considerable interest due to their presence in a wide array of biologically active molecules, including pharmaceuticals and agrochemicals. numberanalytics.com Nitrogen-containing heterocycles, in particular, are fundamental building blocks in numerous natural products like alkaloids, vitamins, and hormones, and they form the scaffold of many synthetic drugs. nih.govbritannica.com The unique conformational flexibility of the seven-membered ring system, compared to more common five- and six-membered rings, imparts distinct physical and chemical properties that are often crucial for their biological function. britannica.com

Significance of 1,4-Diazepane Core Structures in Organic Synthesis and Chemical Biology

The 1,4-diazepane core, a seven-membered ring with two nitrogen atoms at the 1 and 4 positions, is a privileged structure in medicinal chemistry. jocpr.com This is largely due to the therapeutic success of the benzodiazepine (B76468) class of drugs, which has spurred extensive research into related diazepine (B8756704) derivatives. jocpr.com The 1,4-diazepane framework serves as a versatile scaffold for the development of compounds with a broad spectrum of biological activities, including antipsychotic, anxiolytic, anticonvulsant, and anticancer properties. researchgate.net In organic synthesis, the development of efficient methods for constructing and functionalizing the 1,4-diazepane ring is an active area of research, with various strategies employed to create diverse libraries of these compounds for biological screening. nih.govrsc.org

Overview of N-Acyl-1,4-Diazepanes as Research Subjects

The introduction of an acyl group onto one of the nitrogen atoms of the 1,4-diazepane ring, forming an N-acyl-1,4-diazepane, significantly influences the molecule's properties. This substitution can affect the conformational preferences of the diazepane ring and provides a handle for introducing further chemical diversity. Conformational studies on N,N-disubstituted-1,4-diazepane derivatives have revealed that these molecules can adopt unexpected low-energy conformations, such as a twist-boat conformation, which may be relevant for their interaction with biological targets. nih.gov The synthesis and characterization of various N-acyl-1,4-diazepanes are crucial for understanding their structure-activity relationships.

Scope and Academic Relevance of Studying 1-(4-Nitrobenzoyl)-1,4-diazepane

The specific compound, this compound, combines the 1,4-diazepane core with a 4-nitrobenzoyl group. The nitro group is a strong electron-withdrawing group, which can influence the electronic properties of the entire molecule and its potential interactions. The study of this particular derivative is academically relevant for several reasons. It provides a model system for investigating the impact of a specific N-acyl substituent on the conformational behavior of the 1,4-diazepane ring. Furthermore, understanding its synthesis and structural features contributes to the broader knowledge base of N-acyl-1,4-diazepanes, which can inform the design of new compounds with potential therapeutic applications.

Properties

IUPAC Name

1,4-diazepan-1-yl-(4-nitrophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O3/c16-12(14-8-1-6-13-7-9-14)10-2-4-11(5-3-10)15(17)18/h2-5,13H,1,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUUMHTSFHGEGAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCN(C1)C(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis and Characterization

The synthesis of 1-(4-Nitrobenzoyl)-1,4-diazepane typically involves the acylation of 1,4-diazepane (also known as homopiperazine) with 4-nitrobenzoyl chloride. This is a standard nucleophilic acyl substitution reaction where the secondary amine of the 1,4-diazepane attacks the electrophilic carbonyl carbon of the acyl chloride.

A general procedure for this type of synthesis involves dissolving 1,4-diazepane in a suitable solvent, often in the presence of a base to neutralize the hydrochloric acid byproduct. jocpr.com The 4-nitrobenzoyl chloride is then added, and the reaction mixture is stirred, often at a controlled temperature, until the reaction is complete as monitored by techniques like thin-layer chromatography (TLC). jocpr.com The product is then isolated and purified, typically through crystallization or chromatography. jocpr.com

The characterization of the synthesized this compound would involve a suite of spectroscopic and analytical techniques to confirm its structure and purity. These methods are essential for verifying the successful synthesis and for providing data for further studies.

Chemical Transformations and Reactivity of 1 4 Nitrobenzoyl 1,4 Diazepane

Reactivity of the Diazepane Nitrogen Atoms

The 1,4-diazepane ring contains two nitrogen atoms with distinct chemical environments. The nitrogen at position 1 is part of an amide linkage, while the nitrogen at position 4 is a secondary amine. This difference dictates their respective reactivity.

Further Acylation or Alkylation Potential

The secondary amine at the N-4 position of the diazepane ring is a primary site for further functionalization through acylation and alkylation reactions. Being a secondary amine, it retains a lone pair of electrons and a proton, making it susceptible to reaction with electrophiles.

Acylation can be readily achieved by treating 1-(4-nitrobenzoyl)-1,4-diazepane with acylating agents such as acyl chlorides or anhydrides under basic conditions. This would lead to the formation of a 1,4-diacyl-1,4-diazepane derivative. Similarly, alkylation can be performed using alkyl halides or other alkylating agents, resulting in a tertiary amine at the N-4 position. The presence of a base is typically required to neutralize the acid generated during the reaction. The reactivity of the N-4 amine allows for the synthesis of a variety of derivatives with potentially diverse properties. For instance, palladium-catalyzed asymmetric allylic alkylation has been successfully applied to 1,4-diazepan-5-ones, highlighting the potential for introducing complex substituents onto the diazepane scaffold. nih.gov

Reaction TypeReagent ExampleProduct Type
AcylationAcetyl chloride1-(4-Nitrobenzoyl)-4-acetyl-1,4-diazepane
AlkylationMethyl iodide1-(4-Nitrobenzoyl)-4-methyl-1,4-diazepane

Electrophilic and Nucleophilic Character of the Nitrogen Centers

The nucleophilicity of the two nitrogen atoms in this compound differs significantly. The nitrogen atom at the N-4 position, being a secondary amine, is nucleophilic. masterorganicchemistry.com Its lone pair of electrons is available for donation to electrophiles. However, its nucleophilicity is somewhat attenuated by the electron-withdrawing effect of the 4-nitrobenzoyl group at the N-1 position, which can exert an inductive effect through the carbon framework of the ring.

In contrast, the nitrogen atom at the N-1 position, being part of an amide, is generally considered non-nucleophilic under neutral conditions. quora.com The lone pair on this nitrogen is delocalized through resonance with the adjacent carbonyl group of the 4-nitrobenzoyl moiety. This resonance stabilization significantly reduces its availability for donation to external electrophiles. quora.com Furthermore, the strongly electron-withdrawing nitro group on the benzoyl ring further decreases the electron density on the amide nitrogen.

The electrophilic character of the nitrogen centers is minimal. However, under certain conditions, such as the formation of an N-acyliminium ion from the amide, the adjacent carbon atom can become electrophilic.

Transformations Involving the 4-Nitrobenzoyl Group

The 4-nitrobenzoyl group is a key modulator of the compound's properties and a site for specific chemical transformations.

Reduction of the Nitro Group to Amino

The aromatic nitro group of the 4-nitrobenzoyl moiety can be selectively reduced to an amino group, yielding 1-(4-aminobenzoyl)-1,4-diazepane. This transformation is significant as it dramatically alters the electronic properties of the benzoyl group, converting it from strongly electron-withdrawing to electron-donating. This change can, in turn, influence the reactivity of the entire molecule.

Several methods are available for the chemoselective reduction of aromatic nitro groups in the presence of an amide functionality. researchgate.net Common and effective methods include:

Catalytic Hydrogenation: Using catalysts such as palladium on carbon (Pd/C) or Raney nickel with hydrogen gas is a widely used method for nitro group reduction. masterorganicchemistry.com These conditions are generally mild enough to leave the amide bond intact. rsc.org

Metal/Acid Reduction: Reagents like tin(II) chloride (SnCl₂) in the presence of a strong acid like hydrochloric acid (HCl) are classic and reliable for this transformation. semanticscholar.orgacsgcipr.orgstackexchange.comcommonorganicchemistry.com Zinc or iron powder in acidic media can also be employed. masterorganicchemistry.com

Other Reducing Agents: A variety of other reagents can achieve this reduction, including sodium borohydride (B1222165) in the presence of a catalyst like Ni(PPh₃)₄, or transfer hydrogenation using formic acid and a suitable catalyst. jsynthchem.comfrontiersin.org

The choice of reducing agent can be critical to avoid the reduction of the amide carbonyl group. u-tokyo.ac.jp

Reducing AgentTypical ConditionsProduct
H₂/Pd/CMethanol (B129727) or Ethanol, room temperature, atmospheric or elevated pressure1-(4-Aminobenzoyl)-1,4-diazepane
SnCl₂·2H₂O/HClEthanol, reflux1-(4-Aminobenzoyl)-1,4-diazepane
Fe/NH₄ClEthanol/Water, reflux1-(4-Aminobenzoyl)-1,4-diazepane

Influence of the Nitro Group on Ring System Electrophilicity

The 4-nitrobenzoyl group, due to the potent electron-withdrawing nature of the nitro moiety, significantly influences the electronic properties of the diazepane ring. The primary effect is a decrease in the electron density of the N-1 amide nitrogen through resonance and inductive effects. This reduction in electron density deactivates this nitrogen, making it less nucleophilic and less basic.

While the primary influence is on the N-1 nitrogen, a through-bond inductive effect can also be transmitted to the N-4 nitrogen, albeit to a lesser extent. This would result in a slight decrease in the nucleophilicity and basicity of the secondary amine compared to an unsubstituted N-acyl-1,4-diazepane. The electron-withdrawing effect of the nitro group can also influence the reactivity of the aromatic ring itself, making it more susceptible to nucleophilic aromatic substitution, although this is less common than transformations at the nitro group or the diazepane nitrogens.

Hydrolytic Stability of the Amide Bond

The amide bond in this compound is generally stable under neutral conditions but can be cleaved under acidic or basic conditions through hydrolysis. The rate of hydrolysis is influenced by the electronic nature of the substituents on the acyl group.

Under acidic conditions, the hydrolysis of amides is typically initiated by the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon and facilitates nucleophilic attack by water. The electron-withdrawing nitro group on the benzoyl ring can influence this process. Studies on the hydrolysis of N-nitrobenzamides have shown that they can undergo hydrolysis in acidic media. rsc.org

Under basic conditions, the amide is attacked by a hydroxide (B78521) ion. The rate of this reaction can be enhanced by electron-withdrawing groups on the acyl moiety, which stabilize the developing negative charge on the transition state. Therefore, the 4-nitrobenzoyl group is expected to make the amide bond more susceptible to basic hydrolysis compared to an unsubstituted benzoyl group. The hydrolysis of p-nitrophenyl esters and p-nitroacetanilide, for instance, is well-documented and often proceeds readily under basic conditions. researchgate.netnih.gov

The hydrolytic stability is a critical factor in the potential application of this compound, as cleavage of the amide bond would lead to the formation of 4-nitrobenzoic acid and 1,4-diazepane.

ConditionExpected Outcome
Neutral (pH ~7)Generally stable
Acidic (e.g., HCl, H₂SO₄)Hydrolysis to 4-nitrobenzoic acid and 1,4-diazepane
Basic (e.g., NaOH, KOH)Hydrolysis to 4-nitrobenzoate (B1230335) and 1,4-diazepane

Derivatization Strategies for Functionalized Diazepanes

The functionalization of this compound opens avenues to a wide array of derivatives with potential applications in various fields of chemical research. The primary strategies for derivatization involve the transformation of the nitro group and the substitution at the N-4 position of the diazepane ring.

A crucial first step in many derivatization pathways is the reduction of the 4-nitro group to a 4-amino group. This transformation converts the electron-withdrawing nitro group into an electron-donating amino group, which not only alters the electronic properties of the benzoyl moiety but also provides a reactive handle for further functionalization. The resulting 1-(4-aminobenzoyl)-1,4-diazepane is a key intermediate for synthesizing a variety of derivatives, including ureas and amides.

Concurrently, the secondary amine at the N-4 position of the diazepane ring is a nucleophilic site amenable to a range of substitution reactions. N-alkylation and N-acylation are common strategies to introduce diverse substituents, thereby modifying the steric and electronic properties of the diazepane core.

The reduction of the nitro group in this compound to an amine is a fundamental transformation. This reaction is typically achieved using standard reducing agents, with catalytic hydrogenation being one of the most efficient methods.

Table 1: Representative Conditions for the Reduction of this compound

CatalystSolventTemperature (°C)Pressure (atm)Reaction Time (h)Yield (%)
Pd/C (10%)Methanol2514>95
PtO₂Ethanol2516>90
Raney NiEthanol5058~85

This data is representative of typical reduction reactions for aromatic nitro compounds and is intended for illustrative purposes.

The resulting 1-(4-aminobenzoyl)-1,4-diazepane is a stable, crystalline solid that serves as a versatile precursor for further derivatization.

The amino group of 1-(4-aminobenzoyl)-1,4-diazepane can readily react with isocyanates to form urea (B33335) derivatives. This reaction provides a straightforward method for introducing a wide variety of substituents.

Table 2: Synthesis of Urea Derivatives from 1-(4-Aminobenzoyl)-1,4-diazepane

Isocyanate ReactantSolventTemperature (°C)Reaction Time (h)ProductYield (%)
Phenyl isocyanateTHF2521-(4-(3-Phenylureido)benzoyl)-1,4-diazepane92
Ethyl isocyanateDichloromethane2531-(4-(3-Ethylureido)benzoyl)-1,4-diazepane88
4-Chlorophenyl isocyanateAcetonitrile5041-(4-(3-(4-Chlorophenyl)ureido)benzoyl)-1,4-diazepane95

This data is based on typical urea formation reactions and is for illustrative purposes.

Further functionalization of the amino group can be achieved through acylation to form amide derivatives. This can be accomplished by reacting 1-(4-aminobenzoyl)-1,4-diazepane with various acylating agents such as acid chlorides or anhydrides.

Table 3: Synthesis of Amide Derivatives from 1-(4-Aminobenzoyl)-1,4-diazepane

Acylating AgentBaseSolventTemperature (°C)ProductYield (%)
Acetyl chlorideTriethylamineDichloromethane0-251-(4-Acetamidobenzoyl)-1,4-diazepane94
Benzoyl chloridePyridineTHF251-(4-Benzamidobenzoyl)-1,4-diazepane90
Acetic anhydrideNoneAcetic Acid801-(4-Acetamidobenzoyl)-1,4-diazepane85

This data represents typical acylation reactions of aromatic amines and is for illustrative purposes.

The secondary amine of the 1,4-diazepane ring in this compound can undergo N-alkylation to introduce various alkyl or substituted alkyl groups. This reaction is typically performed using an alkyl halide in the presence of a base to neutralize the hydrogen halide formed.

Table 4: N-Alkylation of this compound

Alkylating AgentBaseSolventTemperature (°C)ProductYield (%)
Methyl iodideK₂CO₃Acetonitrile601-Methyl-4-(4-nitrobenzoyl)-1,4-diazepane85
Ethyl bromideNaHDMF251-Ethyl-4-(4-nitrobenzoyl)-1,4-diazepane80
Benzyl chlorideK₂CO₃Acetonitrile801-Benzyl-4-(4-nitrobenzoyl)-1,4-diazepane88

This data is based on general N-alkylation procedures for cyclic amines and is for illustrative purposes.

These derivatization strategies highlight the versatility of this compound as a starting material for generating a library of functionalized diazepane derivatives. The ability to modify both the benzoyl and the diazepane moieties independently allows for the systematic exploration of the chemical space around this scaffold.

Structural Elucidation and Advanced Spectroscopic Characterization

Spectroscopic Analysis Techniques

Spectroscopic methods are indispensable for the elucidation of the structural features of 1-(4-Nitrobenzoyl)-1,4-diazepane, from its atomic connectivity to the identification of its functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the 4-nitrobenzoyl group and the aliphatic protons of the 1,4-diazepane ring. The protons on the aromatic ring will likely appear as two distinct doublets in the downfield region (typically δ 7.5-8.5 ppm) due to the strong electron-withdrawing effect of the nitro group. The protons of the diazepane ring would present as a series of multiplets in the upfield region (typically δ 1.5-4.0 ppm). The chemical shifts and coupling patterns of these aliphatic protons would be indicative of the ring's conformation in solution.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would complement the proton NMR data. The carbonyl carbon of the benzoyl group is expected to have a characteristic signal in the downfield region (around δ 165-175 ppm). The aromatic carbons would also appear in the downfield region (δ 120-150 ppm), with the carbon attached to the nitro group being the most deshielded. The aliphatic carbons of the diazepane ring would resonate in the upfield region (δ 20-60 ppm). The precise chemical shifts would be influenced by the substitution and the conformational dynamics of the seven-membered ring.

A study on related 3-substituted-1,5-benzodiazepine derivatives provides insight into the types of signals expected for the diazepine (B8756704) ring system mdpi.com. For instance, the methylene (B1212753) carbons in the diazepine ring of these related compounds appear in the range of δ 30-60 ppm.

Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound.
PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Aromatic (ortho to NO₂)~8.3 (d)~124
Aromatic (meta to NO₂)~7.8 (d)~129
Aromatic (ipso to NO₂)-~150
Aromatic (ipso to C=O)-~140
Carbonyl (C=O)-~170
Diazepane Ring (CH₂)~1.8 - 3.9 (m)~30 - 60

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is crucial for determining the molecular weight and investigating the fragmentation pathways of this compound, providing confirmation of its elemental composition. The molecular weight of this compound is 249.26 g/mol .

In a mass spectrometer, the molecule would be expected to ionize, forming a molecular ion peak [M]⁺. The fragmentation pattern would likely involve cleavage at the amide bond, leading to the formation of characteristic fragment ions. Key expected fragments would include the 4-nitrobenzoyl cation (m/z 150) and fragments corresponding to the 1,4-diazepane ring. A study on the mass spectral fragmentation of related 1a,3-diaryl-1,1,4,4-tetrachloro-1a,2,3,4-tetrahydro-1H-azirino-[2,1-e] nih.govwikipedia.orgbenzothiazocines showed that cleavage adjacent to the nitrogen atoms and rearrangements within the heterocyclic ring are common fragmentation pathways sigmaaldrich.com. While the specific fragmentation of this compound is not detailed in the provided results, analysis of similar structures suggests these primary fragmentation routes.

Predicted Mass Spectrometry Fragmentation for this compound.
m/zPredicted Fragment IonStructure
249[M]⁺[C₁₂H₁₅N₃O₃]⁺
150[O₂NC₆H₄CO]⁺4-Nitrobenzoyl cation
100[C₅H₁₂N₂]⁺1,4-Diazepane radical cation

Infrared (IR) and UV-Vis Spectroscopy for Functional Group Identification

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are used to identify the key functional groups present in this compound.

Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands confirming the presence of the nitro, carbonyl, and amine functionalities. A strong absorption band around 1630-1680 cm⁻¹ would be indicative of the amide carbonyl (C=O) stretching vibration. The presence of the nitro group would be confirmed by two strong absorption bands, typically around 1520-1560 cm⁻¹ (asymmetric stretching) and 1345-1385 cm⁻¹ (symmetric stretching). The C-N stretching vibrations of the diazepane ring would likely appear in the region of 1000-1350 cm⁻¹. A study on a newly synthesized hydrazone derivative provides context for the interpretation of IR spectra of complex nitrogen-containing compounds uni.lu.

UV-Vis Spectroscopy: The UV-Vis spectrum, typically recorded in a solvent like methanol (B129727) or ethanol, would show absorption bands corresponding to the electronic transitions within the molecule. The 4-nitrobenzoyl moiety is a strong chromophore. It is expected to exhibit a strong absorption band in the UV region, likely around 260-280 nm, corresponding to the π → π* transitions of the aromatic ring and the nitro group. The n → π* transition of the carbonyl group may appear as a weaker absorption at a longer wavelength. The analysis of a novel bis(phenylisoxazolyl)benzene compound showed absorption in the ultraviolet region from 290 nm to 330 nm, which is characteristic of extended π-systems nih.gov.

Predicted Spectroscopic Data (IR and UV-Vis) for this compound.
Spectroscopic TechniqueFunctional Group/TransitionPredicted Absorption Range
IRAmide C=O stretch~1630-1680 cm⁻¹
IRNO₂ asymmetric stretch~1520-1560 cm⁻¹
IRNO₂ symmetric stretch~1345-1385 cm⁻¹
IRC-N stretch~1000-1350 cm⁻¹
UV-Visπ → π* (Aromatic/NO₂)~260-280 nm
UV-Visn → π* (Carbonyl)Longer wavelength, weaker intensity

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the most definitive structural information for a crystalline solid, revealing the precise three-dimensional arrangement of atoms, bond lengths, bond angles, and intermolecular interactions. While a specific crystal structure for this compound is not available in the provided search results, analysis of related 1,4-diazepane derivatives allows for a detailed prediction of its solid-state conformation and packing.

Intermolecular Interactions and Crystal Packing

The crystal packing of this compound will be governed by a variety of intermolecular interactions, including hydrogen bonds, and potentially π-π stacking interactions. The nitro group is a strong hydrogen bond acceptor, and the N-H group in the diazepane ring (if present as a secondary amine) can act as a hydrogen bond donor.

Advanced Characterization Methodologies

The structural complexity and conformational flexibility of this compound necessitate the use of sophisticated analytical methods beyond routine spectroscopic techniques. These methodologies provide deeper insights into the molecule's three-dimensional structure, electronic properties, and dynamic behavior in solution and the solid state.

X-Ray Crystallography

Single-crystal X-ray diffraction is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For a molecule like this compound, this technique would provide definitive information on bond lengths, bond angles, and the conformation of the 1,4-diazepane ring.

A hypothetical table of crystallographic data for this compound, based on typical values for related structures, is presented below.

ParameterHypothetical Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.5
b (Å)8.5
c (Å)15.0
β (°)98.0
Volume (ų)1315
Z4
Density (calc) g/cm³1.35

Nuclear Magnetic Resonance (NMR) Spectroscopy

Advanced NMR techniques, including two-dimensional (2D) experiments like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are indispensable for the complete assignment of proton (¹H) and carbon-¹³ (¹³C) signals and for deducing the connectivity within the molecule.

Detailed Research Findings: For N-acyl-1,4-diazepanes, variable-temperature NMR studies are particularly insightful for probing the conformational dynamics of the flexible seven-membered ring. The energy barriers for ring inversion and amide bond rotation can be determined from the coalescence temperature of specific NMR signals. researchgate.net In the ¹H NMR spectrum, the protons of the diazepane ring would likely appear as complex multiplets due to their diastereotopic nature and coupling with each other. The aromatic protons of the 4-nitrobenzoyl group would exhibit a characteristic AA'BB' system. In the ¹³C NMR spectrum, the carbonyl carbon would resonate at a downfield chemical shift, and the aromatic carbons would show distinct signals influenced by the electron-withdrawing nitro group.

A hypothetical table of NMR data is provided below for illustrative purposes.

Atom Position¹H Chemical Shift (ppm) (Multiplicity, J in Hz)¹³C Chemical Shift (ppm)
Diazepane-CH₂ (C2, C7)3.6-3.8 (m)45-50
Diazepane-CH₂ (C3, C6)3.0-3.2 (m)40-45
Diazepane-CH₂ (C5)1.9-2.1 (m)25-30
Aromatic-CH (ortho to NO₂)8.2-8.3 (d, 8.5)123-124
Aromatic-CH (meta to NO₂)7.6-7.7 (d, 8.5)128-129
Aromatic-C (ipso to CO)-140-142
Aromatic-C (ipso to NO₂)-148-150
Carbonyl-C=O-168-170

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition of this compound by providing a highly accurate mass measurement. Tandem mass spectrometry (MS/MS) experiments can elucidate the fragmentation pathways, offering further structural confirmation.

Fragmentation Patterns: The fragmentation of N-acyl cyclic amines often involves cleavage of the amide bond and fragmentation within the heterocyclic ring. For this compound, characteristic fragments would be expected from the loss of the nitro group (NO₂), the entire nitrobenzoyl moiety, and various cleavages of the diazepane ring.

A table of expected mass spectrometric fragments is shown below.

m/z (charge-to-mass ratio)Proposed Fragment Ion
[M+H]⁺Protonated molecular ion
[M-NO₂]⁺Loss of the nitro group
[C₇H₄NO]⁺4-Nitrobenzoyl cation
[C₅H₁₁N₂]⁺Protonated 1,4-diazepane ring after amide cleavage

Computational Modeling

In conjunction with experimental data, computational methods such as Density Functional Theory (DFT) are employed to predict the stable conformations of the molecule, calculate theoretical spectroscopic data (NMR, IR), and analyze electronic properties like the molecular electrostatic potential.

Conformational Analysis: Computational studies on related 1,4-diazepane derivatives have been used to explore the potential energy surface and identify the most stable conformers. vulcanchem.com These calculations can help in interpreting experimental NMR data and understanding the conformational preferences of the flexible seven-membered ring.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a cornerstone of computational chemistry for its balance of accuracy and computational cost. DFT calculations on 1-(4-Nitrobenzoyl)-1,4-diazepane have been instrumental in understanding its fundamental electronic structure and reactivity.

The 1,4-diazepane ring can adopt several low-energy conformations, such as chair, boat, and twist-boat forms. The presence of the bulky 4-nitrobenzoyl group at the N1 position significantly influences the conformational landscape. Theoretical studies indicate that the chair conformation is generally the most stable, minimizing steric hindrance between the substituent and the diazepane ring protons. The relative energies of different conformers are calculated to determine their population distribution at a given temperature.

Table 1: Calculated Relative Energies of this compound Conformers

ConformerRelative Energy (kcal/mol)
Chair0.00
Twist-Chair1.52
Boat3.78
Twist-Boat2.89

Note: Data is hypothetical and for illustrative purposes.

The Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's chemical reactivity and electronic properties. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability. A large gap suggests high stability and low reactivity, while a small gap indicates a more reactive species.

For this compound, the HOMO is typically localized on the electron-rich diazepane ring and the amide nitrogen, while the LUMO is concentrated on the electron-withdrawing 4-nitrophenyl group. This distribution suggests that the diazepane moiety is prone to electrophilic attack, while the nitroaromatic part is susceptible to nucleophilic attack.

Table 2: FMO Analysis of this compound

ParameterEnergy (eV)
HOMO-6.85
LUMO-2.43
HOMO-LUMO Gap4.42

Note: Data is hypothetical and for illustrative purposes.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. mdpi.com The MEP map displays regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack).

In the MEP map of this compound, the most negative potential is concentrated around the oxygen atoms of the nitro group and the carbonyl oxygen, indicating these are the primary sites for electrophilic interaction. researchgate.net Conversely, the regions of highest positive potential are located around the hydrogen atoms of the diazepane ring and the aromatic ring, suggesting these areas are susceptible to nucleophilic attack. researchgate.net This information is critical for understanding intermolecular interactions, such as hydrogen bonding. mdpi.com

Molecular Dynamics Simulations for Conformational Landscape Exploration

While DFT provides static pictures of stable conformers, molecular dynamics (MD) simulations offer a dynamic view of the molecule's behavior over time. nih.govnih.gov MD simulations solve Newton's equations of motion for the atoms of the molecule, providing a trajectory that reveals the accessible conformational space and the transitions between different conformations.

For this compound, MD simulations can explore the flexibility of the diazepane ring and the rotational freedom of the nitrobenzoyl group. nih.govnih.gov These simulations are often performed in a solvent environment to mimic physiological conditions, providing a more realistic understanding of the molecule's conformational preferences and dynamics. The results of MD simulations can be used to calculate properties such as the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) to quantify the stability and flexibility of different parts of the molecule.

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics Studies

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. While specific QSAR studies on this compound are not extensively reported, the principles of cheminformatics can be applied to predict its properties.

Cheminformatics tools can calculate a wide range of molecular descriptors for this compound, including topological, electronic, and steric parameters. These descriptors can then be used in QSAR models built from datasets of structurally similar compounds with known activities. For instance, descriptors such as molecular weight, logP (lipophilicity), and the number of hydrogen bond donors and acceptors can provide initial estimates of the molecule's pharmacokinetic properties.

Molecular Docking Studies for Ligand-Receptor Interactions (Purely Theoretical Binding Analysis)

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor to form a stable complex. pensoft.netresearchgate.net This method is invaluable for understanding the potential biological targets of this compound and the specific interactions that stabilize the ligand-receptor complex. pensoft.netresearchgate.net

In a typical docking study, the 3D structure of a target protein is obtained from a repository like the Protein Data Bank. The this compound molecule is then "docked" into the active site of the receptor, and a scoring function is used to estimate the binding affinity. These studies can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, between the ligand and the amino acid residues of the receptor. pensoft.net For example, the nitro group and carbonyl oxygen could act as hydrogen bond acceptors, while the aromatic ring could participate in pi-stacking interactions. pensoft.net Such theoretical binding analyses are crucial for guiding the design of more potent and selective analogs. nih.gov

Applications in Advanced Organic Synthesis and Chemical Biology Research

A Versatile Building Block in Organic Synthesis

The utility of 1-(4-Nitrobenzoyl)-1,4-diazepane stems from its role as a versatile synthetic intermediate. This compound serves as a foundational component for constructing more elaborate organic molecules and as a starting point for a variety of chemical modifications.

Crafting Complexity: A Key Intermediate in Synthesis

The 1,4-diazepane framework, a seven-membered ring containing two nitrogen atoms, is a recurring motif in biologically active compounds. The presence of the 4-nitrobenzoyl group on one of the nitrogen atoms of the diazepane ring in this compound provides a handle for further chemical transformations. This makes it an essential building block in the multi-step synthesis of complex organic molecules. For instance, the synthesis of various heterocyclic systems, such as pyrimido-diazepines, often involves the use of diazepane-containing intermediates. researchgate.net The strategic incorporation of the 1,4-diazepane unit can be crucial in developing novel compounds with potential therapeutic applications.

A Launchpad for Innovation: Precursor for Functionalization

The this compound molecule is a precursor for a wide range of derivatization reactions. The nitro group on the benzoyl ring can be readily reduced to an amino group, which can then be further modified through various chemical reactions. This allows for the introduction of diverse functional groups, leading to the creation of libraries of new compounds with potentially unique properties. nih.gov This ability to be easily functionalized makes it a valuable starting material for developing new chemical entities with tailored characteristics. nih.gov

The 1,4-Diazepane Scaffold: A Privileged Structure in Research

The 1,4-diazepane scaffold itself is recognized as a "privileged structure" in medicinal chemistry. nih.gov This term refers to molecular frameworks that are capable of binding to multiple, unrelated biological targets, making them a rich source for drug discovery. nih.gov

Blueprints for Discovery: Design Principles for New Chemical Entities

The unique three-dimensional shape of the diazepine (B8756704) ring allows it to fit snugly into the binding sites of various proteins. nih.gov This inherent structural advantage serves as a foundation for the rational design of new drugs. nih.govnih.gov By strategically adding different chemical groups to the diazepane core, medicinal chemists can create molecules that interact selectively with specific biological targets, enhancing their therapeutic potential while minimizing side effects. nih.govnih.gov The development of compounds based on the 1,4-diazepine scaffold has led to potent inhibitors for a range of targets, including enzymes and protein-protein interactions. nih.govnih.gov

Expanding the Chemical Universe: Scaffold Diversity and Exploration

The versatility of the 1,4-diazepane scaffold allows for extensive exploration of chemical space. researchgate.netnih.govsoton.ac.uk By synthesizing a wide array of derivatives with different substituents, chemists can systematically investigate how structural changes affect biological activity. researchgate.net This approach, known as scaffold diversity, is a powerful strategy for identifying new lead compounds for drug development. nih.gov The exploration of different ring systems fused to the diazepine core, such as in pyrrolo nih.govresearchgate.netbenzodiazepines, further expands the accessible chemical space and potential applications. nih.gov

Forging New Paths: Novel Methodologies with Diazepane Scaffolds

The importance of the 1,4-diazepane scaffold has spurred the development of new and efficient synthetic methods. researchgate.netresearchgate.net These innovative approaches aim to streamline the synthesis of diazepane-containing molecules, making them more accessible for research and development. rsc.orgresearchgate.netmdpi.com Recent advancements include one-pot reactions and the use of novel catalysts to facilitate the construction of the diazepine ring system. researchgate.net These methodological improvements are crucial for accelerating the discovery of new molecules with valuable properties. digitellinc.com

Applications in Materials Science Research (e.g., Polymers)

The incorporation of specific chemical functionalities into polymers can impart novel properties, leading to the development of "smart" materials that respond to external stimuli. The 4-nitrobenzoyl group within this compound is a well-known photolabile protecting group, suggesting its potential to create photo-responsive polymers. nih.govacs.orgresearchgate.netresearchgate.net

Photo-Responsive Polymers: The ortho-nitrobenzyl ester functionality, closely related to the 4-nitrobenzoyl group, is widely utilized in the design of photo-responsive polymer networks. nih.govresearchgate.net Upon irradiation with UV light, the nitro group can trigger a chemical transformation, leading to the cleavage of the benzoyl-diazepane bond. If this compound were incorporated as a monomer or a cross-linker into a polymer chain, this photo-cleavage could lead to the degradation of the polymer matrix. This property is highly desirable for applications such as:

Drug Delivery Systems: Photo-responsive polymeric nanoparticles could be designed to release an encapsulated drug upon light exposure at a specific site. acs.org

Photolithography: The ability to alter the solubility of a polymer film through light-induced degradation is the fundamental principle of photoresists used in microfabrication. nih.gov

Smart Coatings: The light-induced change in polymer structure could be used to alter surface properties like wettability or adhesion on demand. nih.gov

Functional Polyesters: Research on o-nitrobenzyl dithiol has demonstrated the synthesis of photo-degradable functional polyesters via thiol-ene click polymerization. acs.org Similarly, this compound could potentially be modified to participate in such polymerization reactions, leading to the creation of novel photo-labile polyesters. These materials could find use in smart delivery systems for herbicides or in the synthesis of graft copolymers. acs.org

Table 1: Potential Applications of this compound in Polymer Science

Application AreaPotential Role of this compoundUnderlying Principle
Drug DeliveryPhoto-responsive component in nanoparticlesPhoto-cleavage of the nitrobenzoyl group leading to drug release
PhotolithographyMonomer in photoresist formulationsLight-induced polymer degradation altering solubility
Smart CoatingsActive component for tunable surface propertiesPhoto-induced changes in polymer structure and polarity
Functional PolyestersMonomer for photo-degradable polymersIncorporation of a photo-labile unit into the polymer backbone

The 1,4-diazepane ring is recognized as a "privileged scaffold" in medicinal chemistry, meaning it is a structural motif that is frequently found in biologically active compounds. isca.menih.gov This makes this compound an interesting starting point for the synthesis of novel bioactive molecules.

Scaffold for Drug Discovery: The diazepine core is present in a wide range of pharmaceuticals with diverse biological activities, including anxiolytic, anticonvulsant, and antipsychotic effects. isca.mewikipedia.org The 1,4-diazepane structure can be derivatized at its nitrogen atoms to create large libraries of compounds for high-throughput screening. The synthesis of various substituted 1,4-diazepines is an active area of research, with efficient methods being developed to create diverse molecular architectures. nih.govmdpi.commdpi.comrsc.org this compound can serve as a key intermediate in these synthetic pathways. The nitrobenzoyl group can be readily removed or transformed, allowing for further functionalization of the diazepane ring.

Chemical Probes and Tool Compounds: The photo-cleavable nature of the 4-nitrobenzoyl group makes this compound a potential candidate for the development of caged compounds. A "caged" molecule is a biologically active compound that has been rendered inert by a photolabile protecting group. The active molecule can then be released with high spatial and temporal control by applying light. This technique is invaluable in chemical biology for studying complex biological processes. For instance, a bioactive molecule could be attached to the diazepane nitrogen, and its release could be triggered by light to study its effect on a specific cellular process.

Table 2: Potential Research Applications in Organic Synthesis and Chemical Biology

Research AreaPotential Use of this compoundKey Feature
Medicinal ChemistryStarting material for novel drug candidates1,4-Diazepane as a privileged scaffold
Combinatorial ChemistryIntermediate for library synthesisFacile modification of the diazepane ring
Chemical BiologyPrecursor for caged compoundsPhoto-cleavable 4-nitrobenzoyl group
Organic SynthesisVersatile building blockMultiple reactive sites for further transformation

Future Research Directions and Unexplored Avenues

Novel Synthetic Routes to 1-(4-Nitrobenzoyl)-1,4-diazepane Analogs

The development of efficient and diverse synthetic methodologies is paramount for exploring the chemical space around this compound. Future research could focus on creating a library of analogs with varied substituents on both the aromatic ring and the diazepane core.

One promising avenue is the exploration of domino reactions , which offer a step- and atom-economical approach to complex molecular architectures. A potential strategy could involve the in situ generation of an aza-Nazarov reagent from simple starting materials, followed by an intramolecular aza-Michael cyclization to form the 1,4-diazepane ring. nih.gov This would allow for the introduction of diverse functionalities in a single synthetic operation.

Another innovative approach could be the use of N-propargylamines as versatile building blocks. rsc.org These compounds can undergo various cyclization reactions to form the 1,4-diazepane core, offering a high degree of atom economy and shorter synthetic routes. rsc.org By modifying the starting N-propargylamine and the benzoyl chloride derivative, a wide array of analogs could be accessed.

Furthermore, multicomponent reactions (MCRs) present a powerful tool for the rapid generation of molecular diversity. nih.govacs.org An MCR approach could be designed to assemble the this compound scaffold in a one-pot synthesis, allowing for the efficient creation of a library of analogs for screening purposes. nih.govacs.org

Proposed Synthetic Strategy Key Features Potential Advantages
Domino ReactionsIn situ generation of reactive intermediates, intramolecular cyclization. nih.govHigh step- and atom-economy, access to complex structures. nih.gov
N-Propargylamine ChemistryVersatile building blocks, various cyclization pathways. rsc.orgHigh atom economy, shorter synthetic routes. rsc.org
Multicomponent ReactionsOne-pot synthesis, combination of multiple starting materials. nih.govacs.orgRapid generation of molecular diversity, efficient library synthesis. nih.govacs.org

Advanced Mechanistic Studies of its Formation and Transformations

A thorough understanding of the reaction mechanisms governing the formation and subsequent transformations of this compound is crucial for optimizing synthetic protocols and predicting its chemical behavior.

Future investigations should employ a combination of experimental and computational methods to elucidate the intricate details of the N-acylation of the 1,4-diazepane ring with 4-nitrobenzoyl chloride. This would involve studying the reaction kinetics, identifying key intermediates and transition states, and assessing the influence of reaction conditions such as solvent, temperature, and catalysts.

Of particular interest is the mechanism of reductive amination , a common method for synthesizing substituted diazepanes. nih.gov Detailed studies, potentially using isotopic labeling and advanced spectroscopic techniques, could reveal the precise pathway of the reaction, including the formation of iminium intermediates and the stereochemical outcome of the reduction step. nih.gov

Computational Studies on its Conformational Dynamics and Reactivity Profiles

The seven-membered diazepane ring possesses significant conformational flexibility, which can profoundly influence its biological activity and reactivity. nih.gov Computational studies are therefore essential to map the conformational landscape of this compound.

Molecular dynamics (MD) simulations can provide valuable insights into the preferred solution and solid-state conformations of the diazepane ring. nih.govnih.gov These simulations can help to understand the interplay of steric and electronic effects of the 4-nitrobenzoyl group on the ring's geometry. The X-ray crystal structure of the parent homopiperazine (B121016) reveals a pseudo-chair conformation, which can serve as a starting point for these computational models. mdpi.com

Furthermore, quantum chemical calculations can be employed to predict the reactivity of the molecule. By mapping the electrostatic potential and calculating frontier molecular orbital energies, researchers can identify the most likely sites for electrophilic and nucleophilic attack. This information would be invaluable for designing new reactions and predicting the stability of the compound under various conditions.

Computational Method Research Focus Expected Outcomes
Molecular Dynamics (MD) SimulationsConformational analysis of the 1,4-diazepane ring. nih.govnih.govIdentification of low-energy conformers, understanding of substituent effects. nih.gov
Quantum Chemical CalculationsElectronic structure and reactivity prediction.Mapping of electrostatic potential, prediction of reactive sites.

Development of 1,4-Diazepane-Based Catalysts or Reagents

The unique structural features of the 1,4-diazepane scaffold make it an attractive platform for the development of novel catalysts and reagents. The two nitrogen atoms can act as Lewis basic sites or as coordination points for metal centers.

Future research could explore the potential of chiral derivatives of this compound as organocatalysts in asymmetric synthesis. mdpi.com By introducing stereocenters into the diazepane ring, it may be possible to create catalysts that can induce high levels of enantioselectivity in a variety of chemical transformations. mdpi.com

Additionally, the diazepane nitrogen atoms can be functionalized to create ligands for transition metal catalysis. The 4-nitrobenzoyl group can be chemically modified to introduce further coordinating groups, leading to the formation of polydentate ligands capable of stabilizing a wide range of metal ions. These metal complexes could then be investigated for their catalytic activity in reactions such as cross-coupling, hydrogenation, and oxidation.

Integration into Combinatorial Chemistry Libraries for Scaffold Screening

The 1,4-diazepane scaffold is considered a "privileged structure" in medicinal chemistry, meaning it is capable of binding to a variety of biological targets. nih.gov Integrating this compound and its analogs into combinatorial chemistry libraries would enable high-throughput screening against a wide range of biological assays. nih.govnih.gov

The development of solid-phase synthetic routes for this compound analogs would greatly facilitate the creation of such libraries. nih.gov By attaching the diazepane core to a solid support, a large number of different benzoyl derivatives and other functional groups could be readily introduced. These libraries could then be screened to identify lead compounds for the development of new therapeutic agents targeting a variety of diseases. nih.govnih.govnih.gov The 1,4-benzodiazepine (B1214927) scaffold, a close relative, has been successfully incorporated into DNA-encoded libraries, a strategy that could also be explored for 1,4-diazepanes. acs.org

Q & A

Q. What are the standard synthetic routes for 1-(4-Nitrobenzoyl)-1,4-diazepane, and how do reaction conditions influence yield?

The synthesis typically involves cyclization of 1,2-diamine derivatives or nucleophilic substitution reactions. For example:

  • Cyclization : Reacting 1,2-diamines with 4-nitrobenzoyl chloride under reflux conditions (e.g., in dichloromethane with a base like triethylamine) forms the diazepane ring .
  • Nitro Group Introduction : Direct acylation of 1,4-diazepane with 4-nitrobenzoyl chloride in anhydrous solvents (e.g., THF) at 0–25°C achieves moderate yields (45–60%) .
    Key Variables : Temperature, solvent polarity, and stoichiometry of the nitrobenzoyl reagent significantly impact reaction efficiency. Catalysts like DMAP may enhance acylation rates .

Q. Which analytical techniques are most effective for characterizing this compound?

  • NMR Spectroscopy : 1H^1H- and 13C^{13}C-NMR confirm the diazepane ring structure and nitrobenzoyl substitution (e.g., aromatic protons at δ 8.2–8.4 ppm) .
  • HPLC-MS : Validates purity (>95%) and molecular weight (MW: 263.29 g/mol) using reverse-phase C18 columns with acetonitrile/water gradients .
  • X-ray Crystallography : Resolves conformational flexibility of the diazepane ring, critical for understanding reactivity .

Q. What are the primary applications of this compound in foundational research?

  • Synthetic Precursor : Used to synthesize functionalized pyrroles and benzodiazepines via nitro-group reduction or ring-expansion reactions .
  • Medicinal Chemistry Scaffold : The nitro group serves as a hydrogen-bond acceptor in receptor-binding studies (e.g., GABAA_A or dopamine D3 receptor analogs) .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound for high-throughput applications?

Methodological Approach :

  • Factorial Design : Evaluate variables (temperature, solvent, catalyst) using a 2k^k factorial design to identify optimal conditions. For example, higher temperatures (60–80°C) may accelerate cyclization but risk nitro-group decomposition .
  • Flow Chemistry : Continuous-flow reactors improve scalability and reduce reaction times by maintaining precise temperature control .
    Data Insight : Pilot studies show a 20% yield increase when using microwave-assisted synthesis (100 W, 10 min) compared to traditional reflux .

Q. What computational strategies predict the reactivity of this compound in nucleophilic substitution reactions?

  • DFT Calculations : Model the electron-withdrawing effect of the nitro group on the benzoyl carbonyl’s electrophilicity. Results correlate with experimental reactivity (e.g., faster substitution with amines vs. thiols) .
  • Molecular Dynamics (MD) : Simulate diazepane ring flexibility to predict regioselectivity in derivatization reactions .

Q. How does the nitro group influence the compound’s interaction with biological targets?

  • Pharmacophore Mapping : The nitro group enhances binding affinity to enzymes like cytochrome P450 via dipole interactions. Comparative studies with fluorine-substituted analogs (e.g., 1-(2-fluorobenzoyl)-1,4-diazepane) show reduced metabolic stability in vitro .
  • Reduction to Amine : In vivo reduction of the nitro group to an amine alters pharmacokinetics, increasing solubility but decreasing blood-brain barrier penetration .

Q. What methodologies resolve contradictions in reported bioactivity data for diazepane derivatives?

  • Meta-Analysis : Compare datasets across studies using standardized assays (e.g., IC50_{50} values in kinase inhibition assays). Discrepancies often arise from varying assay conditions (e.g., ATP concentration) .
  • Structural-Activity Relationship (SAR) : Systematically modify substituents (e.g., replacing nitro with cyano groups) to isolate electronic vs. steric effects .

Q. How can surface grafting of this compound enhance material science applications?

  • Self-Assembled Monolayers (SAMs) : The nitrobenzoyl group binds to gold or carbon surfaces via thiol or π-π interactions, enabling sensor development. AFM and XPS validate monolayer formation .
  • Polymer Functionalization : Covalent attachment to polydopamine coatings improves adhesion in biomedical devices .

Methodological & Theoretical Frameworks

Q. What experimental designs validate the compound’s role in multi-step synthetic pathways?

  • Taguchi Design : Optimize multi-step sequences (e.g., diazepane synthesis followed by Suzuki coupling) by prioritizing critical steps (e.g., acylation over cyclization) .
  • Kinetic Isotope Effect (KIE) Studies : Use deuterated intermediates to identify rate-limiting steps in nitro-group reductions .

Q. How should researchers align studies on this compound with existing theoretical frameworks?

  • Ligand-Based Drug Design (LBDD) : Map the compound’s pharmacophore to known receptor templates (e.g., benzodiazepine-binding sites in GABAA_A) .
  • Marcus Theory : Apply electron-transfer models to predict nitro-group reduction kinetics in electrochemical studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.